

Technical Guide: Cholesteryl Linoleate-d11 Certificate of Analysis

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Compound of Interest		
Compound Name:	Cholesteryl Linoleate-d11	
Cat. No.:	B10854078	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and methodologies associated with the Certificate of Analysis (CofA) for **Cholesteryl Linoleate-d11**. This deuterated standard is critical for its use as an internal standard in the quantification of endogenous cholesteryl linoleate by mass spectrometry (GC-MS or LC-MS).[1][2] Understanding the purity, isotopic enrichment, and characterization methods of this compound is essential for ensuring data accuracy and reproducibility in research and development settings.

Core Compound Data and Specifications

Cholesteryl Linoleate-d11 is a deuterated version of cholesteryl linoleate, a major cholesterol ester found in low-density lipoproteins (LDL) and implicated in the development of atherosclerotic lesions.[2][3] The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled (endogenous) analyte in biological samples.

Quantitative Analysis Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Cholesteryl Linoleate-d11**. Data is compiled from commercially available sources.[1][4]



Parameter	Specification / Value	Method(s)
Chemical Formula	C45H65D11O2	Mass Spectrometry
Formula Weight	660.20 g/mol	Mass Spectrometry
Physical Appearance	Solid / Powder	Visual Inspection
Chemical Purity	≥98% to 99.5%	HPLC, TLC
Isotopic Purity	≥99% deuterated forms (d₁-d₁₁)	Mass Spectrometry
Mass Spectrum (M+NH ₄)+	m/z = 677.7	ESI-MS
Storage Conditions	-20°C	Manufacturer Recommendation
Solubility	Soluble in Chloroform	Internal Testing

Experimental Protocols and Methodologies

Accurate characterization of **Cholesteryl Linoleate-d11** relies on a combination of chromatographic and spectrometric techniques. The following sections detail the typical protocols used to verify the specifications listed in the CofA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound by separating it from any non-deuterated precursors, synthesis byproducts, or degradation products.

- Objective: To quantify the percentage of Cholesteryl Linoleate-d11 relative to all other detected impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is common.[5][6]
- Methodology:



- Column: A C8 or C18 reversed-phase column is typically used for lipid separation.
- Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, often with a small percentage of an aqueous buffer, is employed to elute the lipid from the column.
- Detection: UV detection can be used, although many lipids lack a strong chromophore.[5]
 A more universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is
 often preferred as it provides a response proportional to the mass of the analyte,
 independent of its optical properties.[5]
- Quantification: The peak area of Cholesteryl Linoleate-d11 is compared to the total area
 of all peaks in the chromatogram to calculate the purity, typically expressed as a
 percentage.

Isotopic Enrichment and Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic enrichment of the deuterated compound.[7][8]

- Objective: To confirm the correct incorporation of 11 deuterium atoms and to ensure a high percentage of the labeled compound relative to partially labeled or unlabeled species.
- Instrumentation: A high-resolution mass spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for its ability to resolve isotopic peaks.[9]
- Methodology:
 - Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, often forming adducts such as [M+NH₄]⁺.
 - Analysis: The instrument acquires a full scan mass spectrum. The resulting isotopic cluster is analyzed.
 - Data Interpretation: The measured mass of the primary ion is compared to the theoretical mass of Cholesteryl Linoleate-d11. The distribution of isotopic peaks in the mass

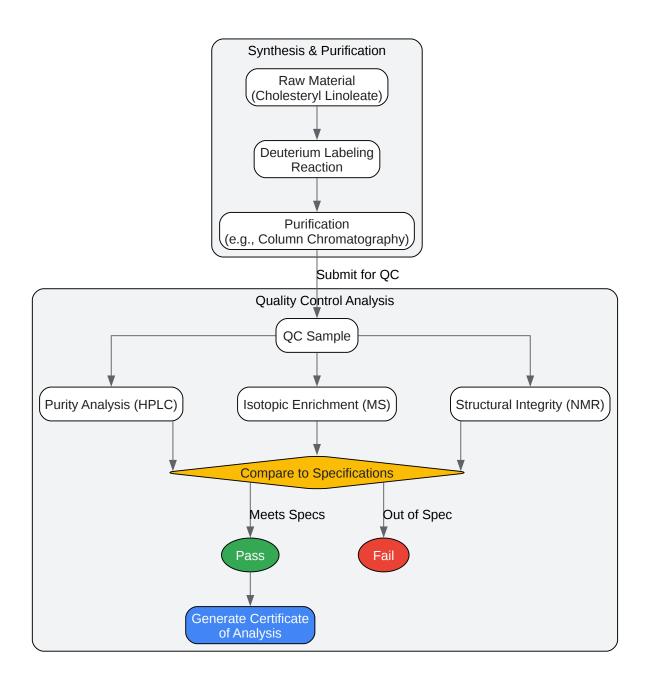


spectrum is compared to a theoretical distribution to calculate the percentage of molecules that are fully deuterated (d_{11}), as well as the abundance of lesser-deuterated forms (d_{10}).[10] The specification of " \geq 99% deuterated forms" indicates the sum of all deuterium-labeled species.[1][11]

Visualized Workflows and Pathways

To further clarify the analytical process, the following diagrams illustrate the key workflows for quality control and analysis.





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Caption: Quality Control workflow for **Cholesteryl Linoleate-d11**.





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Caption: Workflow for Isotopic Enrichment analysis by Mass Spectrometry.

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